N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-17-8-9-20(29-2)18(14-17)21-19-7-4-10-25(19)11-12-26(21)22(27)24-16-6-3-5-15(23)13-16/h3-10,13-14,21H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZGMXBLVFUINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyrrolo[1,2-a]pyrazine core. The presence of the 3-chlorophenyl and 2,5-dimethoxyphenyl groups contributes to its unique pharmacological profile.
Molecular Formula
- Molecular Formula : C18H19ClN4O2
- Molecular Weight : 358.82 g/mol
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer : Some derivatives have shown promising antiproliferative effects against cancer cell lines.
- Neurological Effects : Modulation of N-methyl-D-aspartate receptors (NMDARs) suggests potential applications in treating neurological disorders.
The biological activity of this compound may involve several mechanisms:
1. NMDA Receptor Modulation
- The compound acts as a positive allosteric modulator of NMDARs. These receptors are crucial for synaptic plasticity and memory function.
- Studies have shown that modulation of GluN2C/D subunits can enhance synaptic transmission and may have therapeutic implications for conditions like schizophrenia and Alzheimer's disease .
2. Antiproliferative Activity
- In vitro studies demonstrate that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to the compound under review have shown effectiveness against pancreatic cancer cells .
Case Studies and Research Findings
Several studies provide insights into the biological activity of related compounds:
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the potential of N-(3-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide as an anti-tubercular agent. Research indicates that derivatives of dihydropyrrolo[1,2-a]pyrazines exhibit significant activity against Mycobacterium tuberculosis.
Study Findings
- Inhibitory Concentrations: Compounds derived from this scaffold demonstrated 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM.
- Potency: The most effective derivatives showed IC90 values between 3.73 and 4.00 μM, indicating their potential for further development as therapeutic agents against tuberculosis .
Neurological Modulation
The compound has also been studied for its effects on N-methyl-D-aspartate receptors (NMDARs), which play a critical role in synaptic plasticity and memory function. Modulators targeting these receptors are being explored for their potential in treating neurological conditions such as Alzheimer's disease and schizophrenia.
Study 1: Synthesis and Evaluation of Anti-Tubercular Activity
A recent investigation synthesized several derivatives based on the dihydropyrrolo[1,2-a]pyrazine scaffold. The study utilized both in vitro assays and molecular docking studies to elucidate the interactions contributing to their anti-tubercular efficacy.
Study 2: NMDAR Modulation
In another study focusing on the modulation of NMDARs, derivatives similar to this compound were evaluated for their ability to enhance receptor activity. Results indicated that structural modifications significantly improved lipophilicity and solubility while maintaining or enhancing potency .
| Compound Name | IC50 (μM) | IC90 (μM) | Target |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | Mycobacterium tuberculosis |
| Compound B | 2.18 | 4.00 | Mycobacterium tuberculosis |
| Compound C | - | - | NMDAR (GluN2C/D) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs from the evidence:
¹Molecular formula of the target can be inferred as C24H24ClN3O3 based on structural similarity to .
Key Observations:
Fluorine substituents (e.g., ) reduce lipophilicity, which may improve solubility but limit tissue distribution.
For example, the dichlorophenyl variant may exhibit stronger interactions with hydrophobic enzyme pockets. Methoxy groups (electron-donating) in the target compound could stabilize charge-transfer interactions, as seen in related dimethoxy-substituted analogs .
Steric Considerations :
- Bulky substituents like phenethyl in or cyclohexyl in may hinder binding to compact active sites, whereas the target’s smaller aryl groups likely improve steric compatibility.
Heteroatom Influence :
- The thiophene group in introduces sulfur, which can participate in hydrogen bonding or coordinate with metal ions, a feature absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
